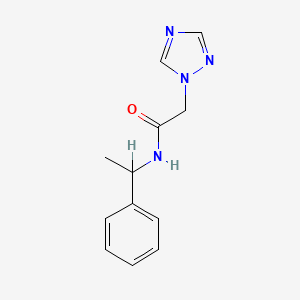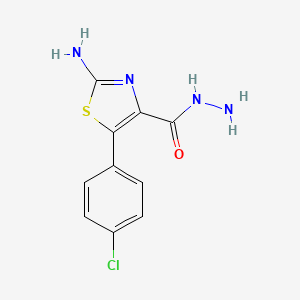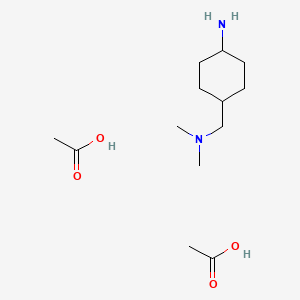
trans-4-((Dimethylamino)methyl)cyclohexanamine diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“trans-4-((Dimethylamino)methyl)cyclohexanamine diacetate” is a chemical compound with the CAS Number: 1356953-44-0 . It has a molecular weight of 276.38 . The compound is solid in physical form and is stored at refrigerator temperatures .
Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 276.38 . The compound is stored at refrigerator temperatures .Aplicaciones Científicas De Investigación
Monoamine Transporter Activity
- The study by McLaughlin et al. (2015) investigated the psychoactive substance 3,4-methylenedioxy-4-methylaminorex (MDMAR), a compound structurally related to trans-4-((Dimethylamino)methyl)cyclohexanamine. The research focused on its synthesis and monoamine release activities, comparing it with MDMA. This study provides insights into the potency of ring-substituted methylaminorex analogues at dopamine, norepinephrine, and serotonin transporters.
Synthesis and Psychotropic Activity
- Research by Lowry and Huitric (1971) explored the N-methyl and N,N-dimethyl derivatives of cis- and trans-2-(3,4,5-trimethoxyphenyl)cyclohexylamines. They studied their synthesis and psychotropic activity, providing valuable information on the chemical properties and potential applications of these compounds in neuroscience research.
Anticancer Efficacy
- Najajreh et al. (2006) conducted a study on transplatinum complexes with piperidinopiperidine ligands, including cyclohexylamine derivatives. Their research focused on the preparation, characterization, and evaluation of these compounds for their in vitro cytotoxicity and in vivo toxicity, as well as anticancer efficacy against ovarian and colon cancer cells.
Photochemical Properties
- A study by Mukherjee and Bera (1998) on Methyl Red, which contains the dimethylamino group similar to trans-4-((Dimethylamino)methyl)cyclohexanamine, provided insights into the photochemical properties of these compounds. This research is relevant for applications in photochemistry and material sciences.
Acid/Base-Catalyzed Isomerization
- Research on the acid/base-catalyzed thermal cis-trans isomerization of methyl orange by Sanchez et al. (1999) offers insights into the chemical behavior of compounds with similar structures to trans-4-((Dimethylamino)methyl)cyclohexanamine. This information is useful in understanding the chemical stability and reactivity of such compounds.
Structure-Activity Relationships
- The synthesis and structure-activity relationships of mono- and dialkyl-substituted oxaliplatin derivatives, including cyclohexane analogues, were investigated by Habala et al. (2005). This study provides insights into the design of new anticancer drugs with improved pharmacological profiles.
Safety and Hazards
The compound has been labeled with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 indicates that breathing dust/fume/gas/mist/vapours/spray should be avoided .
Propiedades
IUPAC Name |
acetic acid;4-[(dimethylamino)methyl]cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2C2H4O2/c1-11(2)7-8-3-5-9(10)6-4-8;2*1-2(3)4/h8-9H,3-7,10H2,1-2H3;2*1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYWGPPEUCEXOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.CN(C)CC1CCC(CC1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Chlorophenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2654577.png)
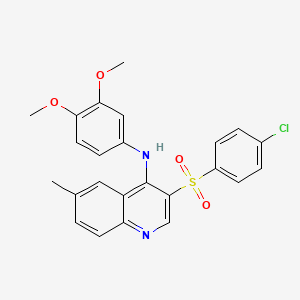
![8-[(4-Propoxyphenyl)methyl]-12-sulfanylidene-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-7-one](/img/structure/B2654581.png)



![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2654587.png)
![6-benzyl-8-(4-chlorobenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2654589.png)
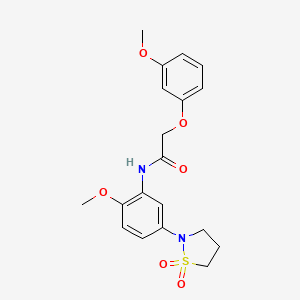

![2-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2654593.png)

